

2-Hydroxyacetohydrazide CAS number 3530-14-1

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **2-Hydroxyacetohydrazide**

Cat. No.: **B021945**

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxyacetohydrazide** (CAS 3530-14-1)

Authored by: A Senior Application Scientist

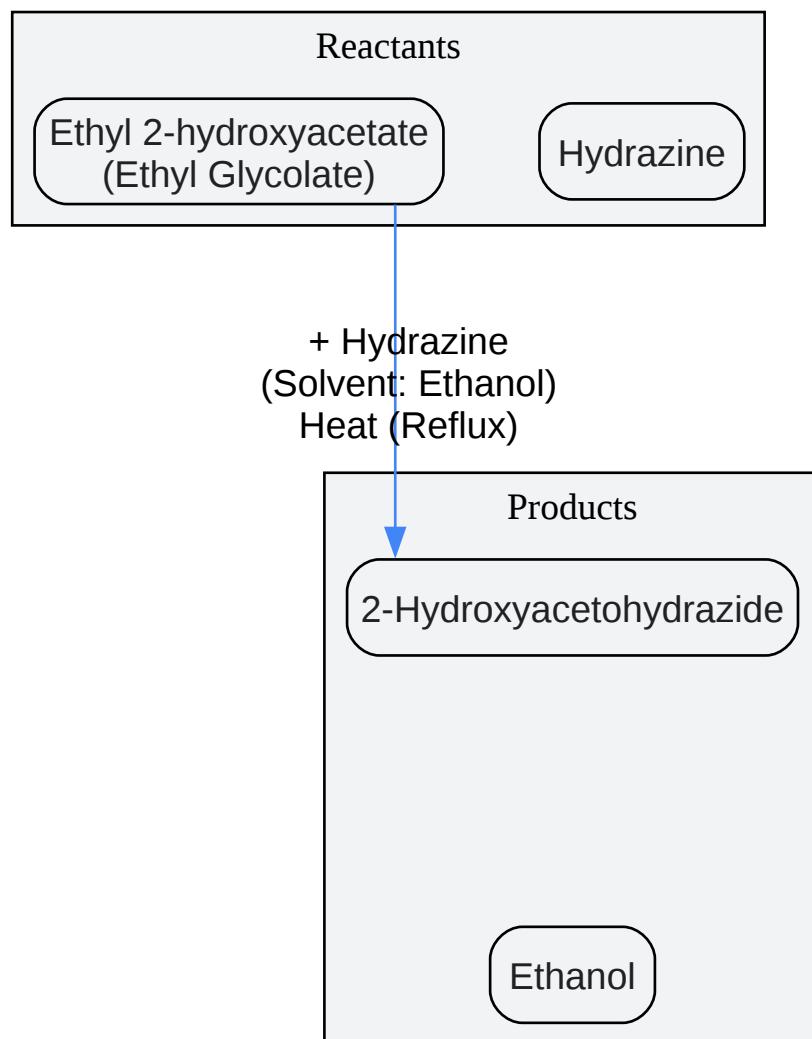
Introduction

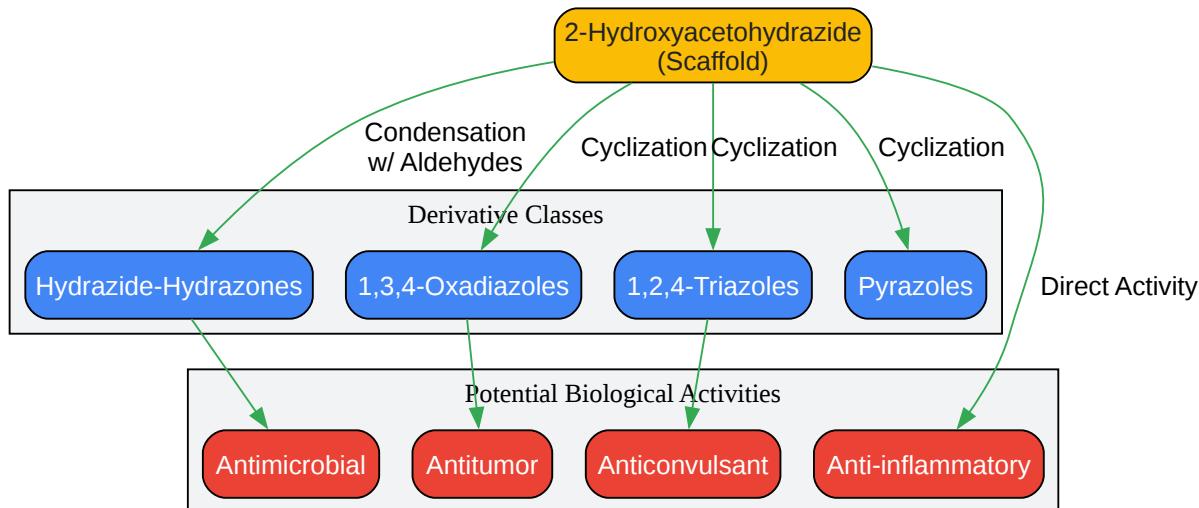
2-Hydroxyacetohydrazide, also known as Glycolic Acid Hydrazide, is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates both a hydroxyl and a hydrazide functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules and heterocyclic systems.^{[1][2]} This guide provides a comprehensive technical overview of **2-Hydroxyacetohydrazide**, detailing its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Hydroxyacetohydrazide is a white crystalline solid at room temperature.^{[3][4]} Its dual functionality imparts a high degree of polarity, influencing its solubility and reactivity. The presence of multiple hydrogen bond donors and acceptors contributes to its solid state at ambient conditions and its solubility in polar solvents.^{[5][6]}

A summary of its key properties is presented below for quick reference.


Property	Value	Source(s)
CAS Number	3530-14-1	[5] [7]
Molecular Formula	C ₂ H ₆ N ₂ O ₂	[4] [7]
Molecular Weight	90.08 g/mol	[5] [7]
Appearance	White to off-white crystalline solid	[3] [4]
Melting Point	90-93 °C	[3] [5]
Boiling Point	395.0 ± 25.0 °C (Predicted)	[3] [5]
Density	1.311 ± 0.06 g/cm ³ (Predicted)	[3] [5]
pKa	12.46 ± 0.18 (Predicted)	[4] [5]
Solubility	Soluble in Methanol; also soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate. [5]	
SMILES	C(C(=O)NN)O	[7]
InChIKey	LIUCWHQVLKSECA-UHFFFAOYSA-N	[5] [7]


Synthesis of 2-Hydroxyacetohydrazide

The most common and efficient synthesis of **2-Hydroxyacetohydrazide** involves the hydrazinolysis of an ester of glycolic acid, typically ethyl 2-hydroxyacetate (ethyl glycolate).[\[5\]](#) [\[8\]](#) This nucleophilic acyl substitution reaction is straightforward and generally proceeds with high yield.

Reaction Workflow

The diagram below illustrates the synthetic pathway from ethyl 2-hydroxyacetate to **2-Hydroxyacetohydrazide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ichemical.com [ichemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Hydroxyacetic Acid Hydrazide | 3530-14-1 [chemicalbook.com]
- 6. 3530-14-1 | 2-Hydroxyacetohydrazide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. 2-Hydroxyacetohydrazide | C2H6N2O2 | CID 350536 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxyacetohydrazide CAS number 3530-14-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021945#2-hydroxyacetohydrazide-cas-number-3530-14-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com